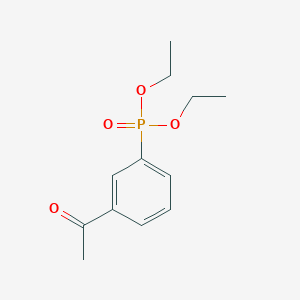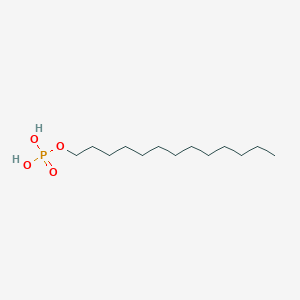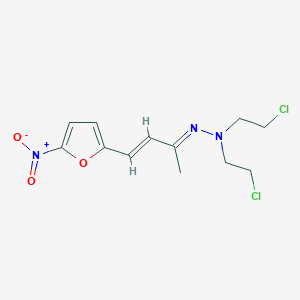![molecular formula C45H50N4O6 B010090 Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate CAS No. 107091-96-3](/img/structure/B10090.png)
Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BNT-1, and it has been shown to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of BNT-1 involves its ability to act as a fluorescent probe for the detection of ROS. When BNT-1 is exposed to ROS, it undergoes a chemical reaction that results in the emission of fluorescence. This allows researchers to visualize and quantify ROS in cells, providing valuable insights into the role of oxidative stress in various physiological processes.
Biochemische Und Physiologische Effekte
BNT-1 has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a fluorescent probe for the detection of ROS, BNT-1 has also been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative damage. Additionally, BNT-1 has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BNT-1 for lab experiments is its high sensitivity and specificity for the detection of ROS. This makes it a valuable tool for studying oxidative stress in cells. Additionally, BNT-1 is relatively easy to use and can be incorporated into a wide range of experimental protocols. However, one of the limitations of BNT-1 is its potential toxicity. Like many fluorescent probes, BNT-1 can be toxic to cells at high concentrations, which can limit its use in some experimental systems.
Zukünftige Richtungen
There are several potential future directions for research on BNT-1. One area of research involves the development of new fluorescent probes based on the structure of BNT-1. Researchers are currently exploring the use of BNT-1 derivatives for the detection of other reactive species in cells, such as reactive nitrogen species (RNS). Additionally, researchers are exploring the use of BNT-1 as a therapeutic agent for the treatment of inflammatory diseases. Finally, researchers are exploring the use of BNT-1 in combination with other fluorescent probes and imaging techniques to gain a more comprehensive understanding of oxidative stress in cells.
Conclusion:
In conclusion, BNT-1 is a valuable tool for scientific research, with potential applications in the detection of ROS and the treatment of inflammatory diseases. Its high sensitivity and specificity make it a valuable tool for studying oxidative stress in cells, and its antioxidant and anti-inflammatory properties make it a potential therapeutic agent. While there are some limitations to its use, such as potential toxicity, the future looks bright for BNT-1 and its derivatives as valuable tools for scientific research.
Synthesemethoden
The synthesis of BNT-1 involves several steps, starting with the conversion of 4-hydroxy-3-nitronaphthalene to 4-hydroxy-3-aminonaphthalene. This is followed by the reaction of 4-hydroxy-3-aminonaphthalene with 2-(tetradecyloxy)phenyl isocyanate to form the carbamate intermediate. The carbamate intermediate is then reacted with 1-(hydroxymethyl)-5-phenyl-1H-benzotriazole-4-carboxylic acid to form the final product, BNT-1.
Wissenschaftliche Forschungsanwendungen
BNT-1 has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of BNT-1 as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. BNT-1 has been shown to be highly sensitive and specific for the detection of ROS, making it a valuable tool for studying oxidative stress in cells.
Eigenschaften
CAS-Nummer |
107091-96-3 |
|---|---|
Produktname |
Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate |
Molekularformel |
C45H50N4O6 |
Molekulargewicht |
742.9 g/mol |
IUPAC-Name |
phenyl 1-[[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxymethyl]benzotriazole-5-carboxylate |
InChI |
InChI=1S/C45H50N4O6/c1-2-3-4-5-6-7-8-9-10-11-12-20-29-53-41-26-19-18-25-38(41)46-44(51)37-31-42(35-23-16-17-24-36(35)43(37)50)54-32-49-40-28-27-33(30-39(40)47-48-49)45(52)55-34-21-14-13-15-22-34/h13-19,21-28,30-31,50H,2-12,20,29,32H2,1H3,(H,46,51) |
InChI-Schlüssel |
LYPZAWUTXWILKG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)OCN4C5=C(C=C(C=C5)C(=O)OC6=CC=CC=C6)N=N4)O |
Kanonische SMILES |
CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)OCN4C5=C(C=C(C=C5)C(=O)OC6=CC=CC=C6)N=N4)O |
Synonyme |
1-[[[4-Hydroxy-3-[[[2-(tetradecyloxy)phenyl]amino]carbonyl]-1-naphthalenyl]oxy]methyl]-1H-benzotriazole-5-carboxylic acid phenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



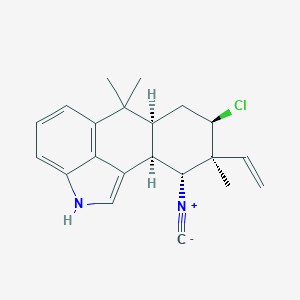
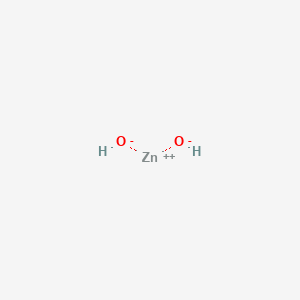
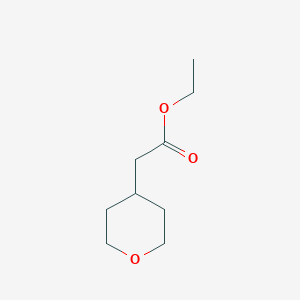
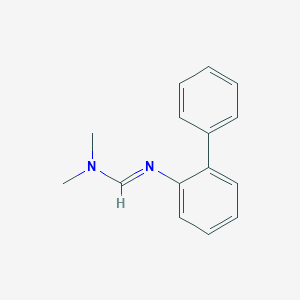
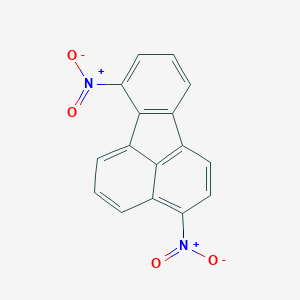
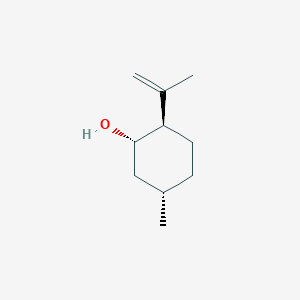
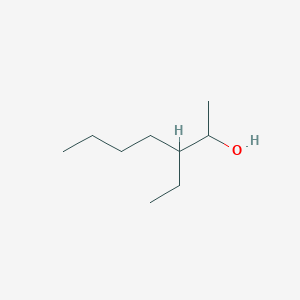
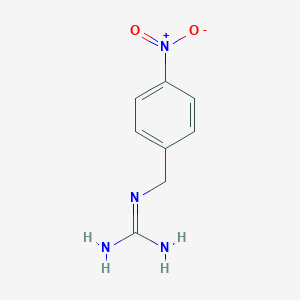
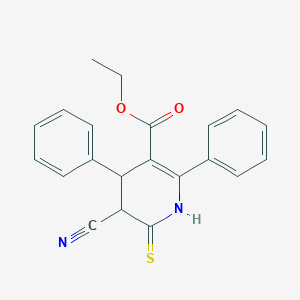
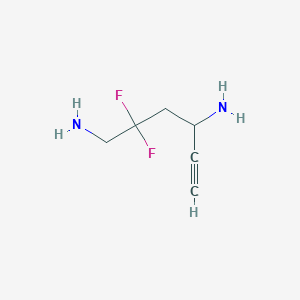
![2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid](/img/structure/B10028.png)
